![molecular formula C10H11BN2O2 B1403882 [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid CAS No. 1487353-35-4](/img/structure/B1403882.png)
[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid
Descripción general
Descripción
“[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid” is a chemical compound with the empirical formula C10H11BN2O2 and a molecular weight of 202.02 . It is a solid in form .
Molecular Structure Analysis
The molecular structure of “[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid” can be represented by the SMILES stringCn1nccc1-c2cccc(c2)B(O)O . The InChI representation is 1S/C10H11BN2O2/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving “[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid” are not available, it’s known that pyrazole derivatives have been involved in a wide range of chemical reactions .Physical And Chemical Properties Analysis
“[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid” is a solid compound . Its empirical formula is C10H11BN2O2 and it has a molecular weight of 202.02 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Pyrazole Derivatives : Pyrazole derivatives, including those similar to [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, are synthesized for their biological significance. A method for synthesizing pinacol 1-methyl-1H-pyrazole-5-boronate, a related compound, involved methylation and condensation processes (Zhang Yu-jua, 2013).
Structural Analysis via NMR Spectroscopy : The structural properties of phenyl boronic acids, which include compounds similar to [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, can be analyzed using NMR spectroscopy to understand their acidity and reactivity (Stephanie A. Valenzuela et al., 2022).
Applications in Organic Chemistry and Catalysis
Biomimetic CO2 Hydration Activity : Boronic acids, including derivatives of [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, demonstrate biomimetic CO2 hydration activities. These activities were explored using density functional theory calculations, indicating potential applications in carbon capture technologies (M. Verma et al., 2021).
Use in Suzuki–Miyaura Cross-Coupling Reactions : Pyrazole-based ligands, related to [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, are used to stabilize metal complexes in cross-coupling reactions. This study demonstrates their role in fine-tuning the properties of metal complexes used in organic synthesis (Edward Ocansey et al., 2018).
Biochemical and Environmental Applications
Fluorescence Recognition in Biological Systems : A boronic acid derivative, similar in structure to [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, was developed as a "on-off-on" relay fluorescence probe for detecting ions like Fe3+ and F- in living cells. This indicates its potential application in medical diagnostics and environmental monitoring (M. Selvaraj et al., 2019).
Binding with Carbohydrates for Medical Diagnostics : Phenyl boronic acids, including derivatives of [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, can bind with carbohydrates, a characteristic useful in medical diagnostics and biochemistry studies. The study of their binding and acidity is critical for their application in these fields (Stephanie A. Valenzuela et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
[3-(2-methylpyrazol-3-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISQEUJMQDFZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=NN2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



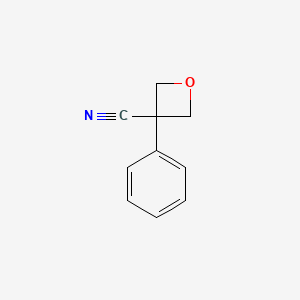
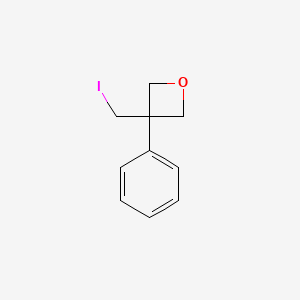
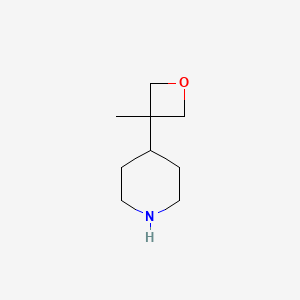
![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester](/img/structure/B1403806.png)
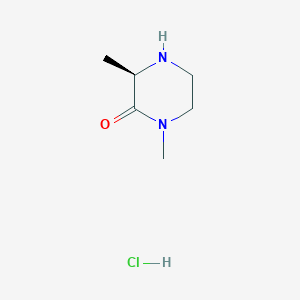
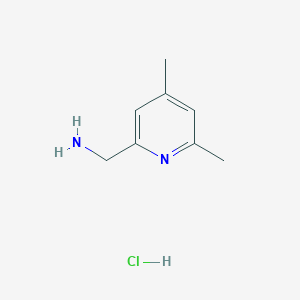
![Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1403812.png)
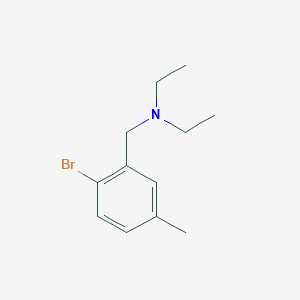
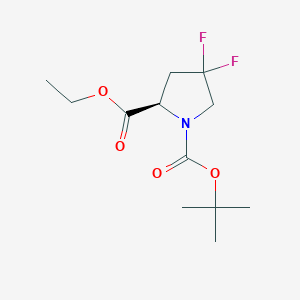
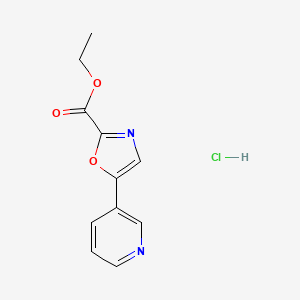
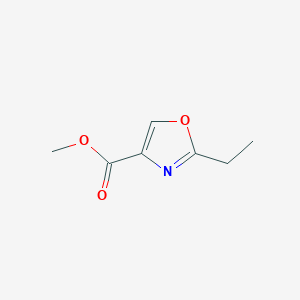
![Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1403818.png)
![endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B1403819.png)
![(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one](/img/structure/B1403821.png)